2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
Overview
Description
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound with the molecular formula C4H4N4O3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit the enzyme tyrosinase , which plays a crucial role in the oxidation of tyrosine to DOPA, a precursor of melanin .
Mode of Action
The exact mode of action of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is yet to be elucidated . It has been observed that related compounds can inhibit immune-activated nitric oxide production . This suggests that this compound may interact with its targets to modulate immune responses.
Biochemical Pathways
Given the potential inhibitory effects on nitric oxide production, it could be inferred that the compound may influence pathways related to immune response and inflammation .
Pharmacokinetics
It is known that the compound is soluble in potassium hydroxide solution , which could potentially influence its bioavailability.
Result of Action
It is known that related compounds can inhibit immune-activated nitric oxide production , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group to other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has explored its antiviral properties, particularly against viruses such as Herpes and Pox.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the nitroso group and has different biological activities.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups and exhibits distinct chemical properties.
6-Amino-5-nitrosopyrimidine-2,4-diol: Similar structure but with different substitution patterns.
Uniqueness
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is unique due to its combination of amino, hydroxyl, and nitroso groups, which confer specific reactivity and potential biological activities not found in other pyrimidine derivatives.
Biological Activity
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound with the molecular formula C4H4N4O3. This compound is notable for its unique combination of amino, hydroxyl, and nitroso groups, which endow it with distinct biological activities and reactivity profiles. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The structure of this compound features a pyrimidine ring with specific functional groups that influence its biological interactions:
Property | Details |
---|---|
Molecular Formula | C4H4N4O3 |
Structural Features | Amino group at position 2, hydroxyl groups at positions 4 and 6, nitroso group at position 5 |
Solubility | Soluble in potassium hydroxide solution |
The biological activity of this compound is primarily linked to its potential inhibitory effects on nitric oxide (NO) production in immune cells. Nitric oxide plays a crucial role in various physiological processes, including immune response and inflammation. The compound's mechanism may involve:
- Inhibition of Nitric Oxide Synthase : Similar compounds have been shown to inhibit nitric oxide synthase (NOS), leading to reduced NO production in activated immune cells.
- Influence on Cytokine Secretion : By modulating NO levels, the compound may also affect cytokine secretion and overall immune response .
Antiviral Properties
Research indicates that this compound may exhibit antiviral properties. Studies have explored its efficacy against viruses such as Herpes simplex virus (HSV) and Poxvirus. The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with viral replication processes by modulating host cell responses.
Anti-inflammatory Effects
The compound has been shown to suppress immune-activated NO production significantly. In vitro studies demonstrated that it could reduce NO levels by over 55% in mouse peritoneal cells at specific concentrations (e.g., 50 µM) without adversely affecting cell viability . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
-
Inhibition of NO Production :
- A study evaluated various substituted pyrimidines for their ability to inhibit NO production in vitro. The findings indicated that this compound could effectively reduce NO levels in activated immune cells .
- Table 1 summarizes the IC50 values for different pyrimidine derivatives tested for NO inhibition.
Compound IC50 (µM) This compound 36 5-Fluoro-2-amino-4,6-dichloropyrimidine 2 Aminoguanidine >100 -
Antiviral Activity :
- In a pilot screening for antiviral activity against HSV and Poxvirus, derivatives of this compound showed varying degrees of efficacy. The results highlighted the potential for further development into antiviral therapeutics.
- Safety and Toxicity :
Properties
IUPAC Name |
2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPQVKFPBRMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966347 | |
Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52011-72-0, 55482-22-9 | |
Record name | 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97327 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.